molecular formula C15H14O B1296502 2-(2-Methylphenyl)acetophenone CAS No. 5033-67-0

2-(2-Methylphenyl)acetophenone

Cat. No.: B1296502
CAS No.: 5033-67-0
M. Wt: 210.27 g/mol
InChI Key: JMMXBSDTDHEQLI-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)acetophenone is an organic compound belonging to the class of acetophenones. It is characterized by the presence of a methyl group attached to the phenyl ring at the second position. This compound is a colorless to pale yellow liquid with a sweet, hawthorn-like aroma. It is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methylphenyl)acetophenone can be synthesized through several methods. One common method involves the reaction of acetophenone with 2-chlorotoluene in the presence of a palladium catalyst and sodium t-butoxide in tetrahydrofuran. The reaction is carried out under an inert atmosphere at temperatures ranging from 25°C to 60°C .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)acetophenone involves its interaction with various molecular targets. It has been reported to inhibit NADPH oxidase, which plays a role in oxidative stress and inflammation. Additionally, it may scavenge non-radical oxidant species, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylphenyl)acetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its sweet, hawthorn-like aroma and potential biological activities make it valuable in various applications .

Properties

IUPAC Name

2-(2-methylphenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12-7-5-6-10-14(12)11-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMXBSDTDHEQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325254
Record name 2-(2-Methylphenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5033-67-0
Record name NSC409453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Methylphenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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